3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

Description

Properties

Molecular Formula |

C23H30O2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(3,4-dimethylphenyl) 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C23H30O2/c1-15-9-10-20(11-16(15)2)25-21(24)17-12-18(22(3,4)5)14-19(13-17)23(6,7)8/h9-14H,1-8H3 |

InChI Key |

BAILKEIRZMRLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate. As this molecule is not extensively documented in publicly available literature, this guide has been constructed based on established principles of organic chemistry, predictive modeling from its constituent moieties, and proven synthetic methodologies.

Molecular Structure and Identification

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is an aromatic ester. The structure consists of a 3,5-di-tert-butylbenzoyl group ester-linked to a 3,4-dimethylphenol moiety. The bulky tert-butyl groups on the benzoate ring sterically hinder the ester linkage, which can influence its chemical reactivity and physical properties.

Systematic IUPAC Name: 3,4-dimethylphenyl 3,5-bis(1,1-dimethylethyl)benzoate

Key Structural Identifiers:

-

Molecular Formula: C₂₅H₃₄O₂

-

Canonical SMILES: CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C

-

InChI Key: (Predicted) AWIWWMFCDLBFQI-UHFFFAOYSA-N

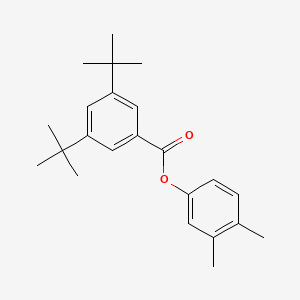

Caption: Chemical structure of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

Predicted Physicochemical Properties

The physicochemical properties of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate have been predicted based on its structure and comparison with its constituent molecules, 3,4-dimethylphenol[1][2][3] and 3,5-di-tert-butylbenzoic acid[4][5][6][7][8][9]. The bulky, non-polar tert-butyl groups are expected to confer high lipophilicity and low water solubility.

| Property | Predicted Value | Rationale / Source |

| Molecular Weight | 366.53 g/mol | Calculated from Molecular Formula (C₂₅H₃₄O₂) |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar aromatic esters. |

| Melting Point | 150-180 °C | Expected to be higher than 3,4-dimethylphenol (65-68°C)[3] and lower than 3,5-di-tert-butylbenzoic acid (173-175°C)[7], but influenced by crystal packing. |

| Boiling Point | > 400 °C | High molecular weight and aromatic nature suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The large hydrophobic structure will dominate solubility characteristics. |

| LogP | > 5.0 | High lipophilicity is expected due to the presence of two tert-butyl groups and a dimethylphenyl moiety. |

Synthesis and Purification

The most direct and reliable method for synthesizing 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is through the esterification of 3,5-di-tert-butylbenzoic acid with 3,4-dimethylphenol. Given the steric hindrance from the tert-butyl groups on the carboxylic acid and the moderate nucleophilicity of the phenol, a standard Fischer esterification may be low-yielding[10]. The Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a superior choice for such sterically demanding substrates as it proceeds under mild, room-temperature conditions[11][12][13].

Rationale for Synthetic Approach

The Steglich esterification is a well-established method for forming esters from sterically hindered carboxylic acids and alcohols/phenols[11]. The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the phenol, then reacts with this intermediate to form a reactive acylpyridinium species. This species is subsequently attacked by the 3,4-dimethylphenol to yield the desired ester and the dicyclohexylurea (DCU) byproduct. The use of DMAP as a catalyst is crucial for accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct[14][15].

Detailed Experimental Protocol

Materials and Reagents:

-

3,5-Di-tert-butylbenzoic acid (1.0 eq)

-

3,4-Dimethylphenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-di-tert-butylbenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.

-

Addition of Reagents: Add 3,4-dimethylphenol (1.1 eq) and 4-dimethylaminopyridine (0.1 eq) to the solution. Stir for 5 minutes.

-

Initiation of Reaction: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The purified fractions are combined, and the solvent is removed to yield 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate as a solid. The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS).

Caption: Workflow for the synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate and known chemical shifts of similar compounds[1][16][17][18][19].

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.7 ppm (s, 1H): Aromatic proton on the benzoate ring between the two tert-butyl groups.

-

δ ~7.5 ppm (d, 2H): Aromatic protons on the benzoate ring ortho to the ester group.

-

δ ~7.0-7.2 ppm (m, 3H): Aromatic protons on the dimethylphenyl ring.

-

δ ~2.3 ppm (s, 6H): Methyl protons on the dimethylphenyl ring.

-

δ ~1.4 ppm (s, 18H): Protons of the two tert-butyl groups on the benzoate ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~151 ppm: Aromatic carbons of the benzoate ring attached to the tert-butyl groups.

-

δ ~148 ppm: Aromatic carbon of the dimethylphenyl ring attached to the ester oxygen.

-

δ ~135-138 ppm: Quaternary aromatic carbons of the dimethylphenyl ring attached to the methyl groups.

-

δ ~121-130 ppm: Aromatic CH carbons of both rings.

-

δ ~35 ppm: Quaternary carbons of the tert-butyl groups.

-

δ ~31 ppm: Methyl carbons of the tert-butyl groups.

-

δ ~19-20 ppm: Methyl carbons on the dimethylphenyl ring.

Infrared (IR) Spectroscopy (KBr Pellet):

-

~2960 cm⁻¹: C-H stretching of alkyl groups.

-

~1735 cm⁻¹: C=O stretching of the ester.

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

-

~1250, 1150 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (Electron Ionization - EI):

-

M⁺ at m/z 366: Molecular ion peak.

-

Fragment at m/z 233: Loss of the 3,4-dimethylphenoxy radical.

-

Fragment at m/z 121: 3,4-dimethylphenoxide fragment.

-

Fragment at m/z 57: tert-butyl cation (prominent).

Potential Applications and Research Directions

While specific applications for 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate are not documented, its structure suggests several areas of potential utility, primarily leveraging the characteristics of hindered phenols.

-

UV Stabilizer and Antioxidant: The sterically hindered benzoate moiety is structurally related to a class of compounds used as UV absorbers and antioxidants in polymers and plastics. The bulky tert-butyl groups can protect the ester linkage from hydrolysis and the overall molecule from oxidative degradation.

-

Intermediate in Organic Synthesis: This compound could serve as a building block for more complex molecules in drug discovery or materials science. The ester linkage could be selectively cleaved under certain conditions to deprotect either the phenolic or carboxylic acid functionality.

-

Liquid Crystal Research: Benzoate esters are common components of liquid crystalline materials. The specific substitution pattern and steric bulk of this molecule could be investigated for its potential to form or modify liquid crystal phases.

Further research would be required to experimentally validate these potential applications and to fully characterize the chemical and physical properties of this compound.

References

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved from [Link]

-

YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Worldwide Life Sciences. (n.d.). 3,5-Di-tert-butylbenzoic acid - 5g. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Retrieved from [Link]

-

ChemSrc. (n.d.). 3,5-Di-tert-butylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.

-

NIST. (n.d.). 3,5-Di-tert-butylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (n.d.). 3 5 di tert Butyl 4 hydroxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15 : Synthesis of Esters. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3,5-dinitro-, sec-butyl ester. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 3,4-Dimethylphenol | 95-65-8 [chemicalbook.com]

- 4. 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. labproinc.com [labproinc.com]

- 6. 3,5-DI-TERT-BUTYLBENZOIC ACID | 16225-26-6 [chemicalbook.com]

- 7. 3,5-二叔丁基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5-Di-tert-butylbenzoic acid - 5g | Worldwide Life Sciences [wwmponline.com]

- 9. 3,5-Di-tert-butylbenzoic acid | CAS#:16225-26-6 | Chemsrc [chemsrc.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. synarchive.com [synarchive.com]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]

- 17. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 18. 3,5-Di-tert-butylbenzoic acid [webbook.nist.gov]

- 19. Phenol, 3,4-dimethyl- [webbook.nist.gov]

physical and chemical properties of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , an aromatic ester of significant interest due to its structural motifs, which suggest potential applications in materials science and as a specialty chemical. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information on its precursors, 3,4-dimethylphenol and 3,5-di-tert-butylbenzoic acid, with established principles of organic chemistry to predict its characteristics. The guide details a proposed synthetic route via Fischer-Speier esterification, outlines expected analytical signatures (NMR, IR), and discusses its chemical stability, particularly in the context of sterically hindered esters. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties for further investigation and application.

Chemical Identity and Molecular Structure

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is an aromatic ester formed from the condensation of 3,5-di-tert-butylbenzoic acid and 3,4-dimethylphenol. The bulky di-tert-butyl groups on the benzoate moiety and the dimethyl substitution on the phenyl group are expected to significantly influence its physical properties and chemical reactivity.

-

IUPAC Name: (3,4-dimethylphenyl) 3,5-bis(tert-butyl)benzoate

-

Molecular Formula: C₂₃H₃₀O₂

-

Molecular Weight: 338.49 g/mol

Caption: Molecular structure of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

Synthesis Pathway: Fischer-Speier Esterification

The most direct and classical approach for the synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-di-tert-butylbenzoic acid with 3,4-dimethylphenol.[1] The use of an excess of one reactant or the removal of water can drive the equilibrium towards the product.[2]

Caption: Proposed workflow for the synthesis and purification of the target ester.

Physical Properties

Properties of Precursors

| Property | 3,4-Dimethylphenol | 3,5-di-tert-butylbenzoic Acid |

| Molecular Formula | C₈H₁₀O | C₁₅H₂₂O₂ |

| Molecular Weight | 122.16 g/mol | 234.34 g/mol [5] |

| Appearance | Colorless to light tan crystalline powder or solid[3][6] | White solid[5] |

| Melting Point | 65-68 °C | 173-175 °C[7] |

| Boiling Point | 227 °C | Not readily available |

| Solubility | Slightly soluble in water; soluble in ethanol, ethyl ether | Insoluble in water[4] |

Predicted Properties of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

| Property | Predicted Value/Information | Rationale |

| Appearance | White to off-white solid | Most aromatic esters of this size are solids at room temperature. |

| Melting Point | Expected to be in the range of 100-150 °C | The melting point will be influenced by the crystal packing, which is affected by the bulky tert-butyl groups. It is likely to be higher than the phenol precursor but potentially lower than the highly ordered, hydrogen-bonded benzoic acid dimer. |

| Boiling Point | > 300 °C | Esters have lower boiling points than their corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding.[8] However, the high molecular weight suggests a high boiling point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, toluene) | The large, nonpolar hydrocarbon structure will dominate, making it hydrophobic.[4] |

Chemical Properties and Reactivity

Stability and Hydrolysis

The ester linkage is the primary site of chemical reactivity. Esters are susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the parent carboxylic acid and alcohol.[9] However, the structure of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate features significant steric hindrance around the carbonyl group due to the two bulky tert-butyl groups at the meta positions. This steric shielding is known to significantly slow down the rate of nucleophilic attack at the carbonyl carbon, making the ester highly resistant to hydrolysis under mild conditions.[10][11]

-

Mild Conditions: Expected to be stable at neutral pH and room temperature.

-

Forced Conditions: Hydrolysis would likely require harsh conditions, such as prolonged heating with a strong acid or base.[12] The use of a non-aqueous medium with a poorly solvated hydroxide source could also facilitate hydrolysis.[11]

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following are predicted key features based on the molecular structure.

¹H NMR Spectroscopy

-

Aromatic Protons (Benzoate Ring): Two signals are expected. One signal for the two equivalent protons ortho to the carbonyl group and another for the proton para to the carbonyl.

-

Aromatic Protons (Phenyl Ring): Three signals in the aromatic region, corresponding to the three protons on the dimethylphenyl ring.

-

tert-Butyl Protons: A sharp singlet integrating to 18 protons, characteristic of the two equivalent tert-butyl groups.

-

Methyl Protons: Two distinct singlets, each integrating to 3 protons, for the two methyl groups on the phenyl ring.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 120-155 ppm).

-

Quaternary Carbons (tert-Butyl): Signals for the central carbons of the tert-butyl groups.

-

Methyl Carbons (tert-Butyl): A signal for the methyl carbons of the tert-butyl groups.

-

Methyl Carbons (Phenyl Ring): Two distinct signals for the two methyl groups.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹, characteristic of an aromatic ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1250-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl and tert-butyl groups.

Experimental Protocols

Synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

This protocol is a standard Fischer-Speier esterification adapted for the specified reactants.

Materials and Equipment:

-

3,5-di-tert-butylbenzoic acid (1.0 eq)

-

3,4-dimethylphenol (1.2 eq)

-

Concentrated sulfuric acid (0.1 eq)

-

Toluene (as solvent)

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 3,5-di-tert-butylbenzoic acid (1.0 eq), 3,4-dimethylphenol (1.2 eq), and toluene.

-

Stir the mixture to dissolve the solids.

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the limiting reagent. Water will collect in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

NMR Sample Preparation and Analysis

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain one.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[13]

-

Process the data to obtain the chemical shifts, integration, and multiplicity of the signals to confirm the structure.

Potential Applications

While the specific applications of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate are not documented, its structure suggests potential utility in several areas. The sterically hindered benzoate moiety is a common feature in UV stabilizers and antioxidants. These groups can effectively dissipate UV energy and scavenge free radicals, protecting materials from degradation. Therefore, this compound could be investigated for its potential as an additive in polymers, coatings, and other materials requiring enhanced durability and longevity.

References

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Esters. [Link]

-

Journal of Physical and Chemical Reference Data. (2022). Recommended Correlations for the Surface Tension of Aromatic, Polyfunctional, and Glyceride Esters. AIP Publishing. [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

Moreno-Fuquen, R., et al. (2014). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o194. [Link]

-

ARKAT USA, Inc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

ResearchGate. (2014). 3,4-Dimethylphenyl benzoate. [Link]

-

Stabilizer Technology. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

-

ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

ResearchGate. (2009). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

-

University of Science and Technology of Oran. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]

-

Arkivoc. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. (2025). Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. [Link]

-

Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. [Link]

-

ResearchGate. (2019). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lubesngreases.com [lubesngreases.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. carbodiimide.com [carbodiimide.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. utsouthwestern.edu [utsouthwestern.edu]

Technical Whitepaper: Synthesis, Characterization, and Applications of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

Executive Summary & Registry Status

In the landscape of specialty organic synthesis and advanced materials, highly sterically hindered esters play a critical role as lipophilic modifiers, protecting groups, and supramolecular building blocks. 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a prime example of such a compound.

A common hurdle for researchers sourcing this molecule is the ambiguity surrounding its Chemical Abstracts Service (CAS) registry number. Because it is typically generated via custom synthesis rather than bulk commercial manufacturing, it currently lacks a widely indexed public CAS number. Instead, it is tracked in chemical repositories via vendor-specific identifiers, such as BD00936903 (1)[1]. This guide provides a comprehensive, self-validating framework for synthesizing and utilizing this specific ester.

Physicochemical Profiling

Understanding the quantitative physical parameters of the compound is the first step in predicting its behavior in solution and biological systems. The dual tert-butyl groups impart extreme lipophilicity, while the ester linkage remains shielded from rapid hydrolysis.

Table 1: Quantitative Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate |

| CAS Registry Number | Unassigned / Custom Synthesis (e.g., BD00936903)[1] |

| Molecular Formula | C₂₃H₃₀O₂ |

| Molecular Weight | 338.48 g/mol |

| SMILES String | O=C(Oc1ccc(C)c(C)c1)c2cc(C(C)(C)C)cc(C(C)(C)C)c2 |

| Structural Motif | Sterically hindered diaryl-type ester |

Mechanistic Insights: The Role of Steric Hindrance

As a Senior Application Scientist, I frequently encounter synthetic failures when researchers attempt to couple bulky acids with phenols. The 3,5-di-tert-butylbenzoyl moiety is notorious for its steric bulk. The massive electron clouds of the tert-butyl groups act as a physical umbrella over the ester carbonyl.

Causality in Design: Why synthesize such a hindered molecule? In supramolecular chemistry, 3,5-di-tert-butylbenzoate derivatives are utilized as bulky "stoppers" in the assembly of rotaxanes; their sheer volume prevents macrocyclic rings from dethreading off the molecular axle (2)[2]. In drug development, esterifying a phenolic active pharmaceutical ingredient (API) with this group creates a prodrug that is exceptionally resistant to premature enzymatic hydrolysis, ensuring targeted delivery and prolonged half-life (3)[3].

Synthesis Protocol: The Steglich Esterification

Standard Fischer esterification (acid-catalyzed condensation) will fail for this compound due to kinetic unfavorability. To force the coupling of 3,5-di-tert-butylbenzoic acid and 3,4-dimethylphenol, we must use a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (4)[4].

The Causality of DMAP: When DCC activates the bulky acid, it forms an O-acylurea intermediate. Because 3,4-dimethylphenol is a relatively weak nucleophile, this intermediate would normally undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea. DMAP acts as an aggressive nucleophilic catalyst. It rapidly attacks the O-acylurea to form a highly reactive acylpyridinium ion, completely bypassing the dead-end rearrangement and driving the esterification forward.

Caption: Steglich esterification workflow for sterically hindered benzoates.

Step-by-Step Methodology (Self-Validating System)

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 3,5-di-tert-butylbenzoic acid and 1.1 equivalents of 3,4-dimethylphenol in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 0.1 equivalents of DMAP. Cool the mixture to 0 °C using an ice bath to control the exothermic activation step.

-

Coupling: Dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution over 15 minutes.

-

Self-Validating Observation: As the reaction warms to room temperature and proceeds over 12 hours, a white precipitate of N,N'-dicyclohexylurea (DCU) will form. The continuous formation of this insoluble byproduct visually validates that the dehydration coupling is successfully occurring.

-

Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the highly UV-active phenol spot confirms reaction completion.

-

Workup & Purification:

-

Filter the mixture through a Celite pad to remove the DCU precipitate.

-

Wash the organic filtrate with 1M HCl. Causality: This specifically protonates the DMAP catalyst, driving it into the aqueous phase and removing it from your product.

-

Wash with saturated NaHCO₃ to remove any unreacted benzoic acid, followed by brine.

-

Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure ester.

-

Analytical Characterization

To definitively prove the structural integrity of the synthesized 3,4-dimethylphenyl 3,5-di-tert-butylbenzoate, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

-

¹H NMR (CDCl₃, 400 MHz): Expect a massive, dominant singlet integrating to 18H around δ 1.35 ppm, corresponding to the two tert-butyl groups. The aromatic region will show a distinct set of signals: an ABX system for the 3,4-dimethylphenoxy ring (3H) and a characteristic pattern for the 3,5-disubstituted benzoate ring (two meta-coupled doublets or a broad singlet depending on resolution, 3H). Two singlets integrating to 3H each will appear near δ 2.2-2.3 ppm for the phenolic methyl groups.

-

Mass Spectrometry (ESI-MS): Look for the [M+H]+ peak at m/z 339.2 or the [M+Na]+ adduct at m/z 361.2.

References

-

Cyclodextrin-Based Artificial Acyltransferase: Substrate-Specific Catalytic Amidation of Carboxylic Acids in Aqueous Solvent Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Synthesis, Structure, and Dynamic Properties of Hybrid Organic-Inorganic Rotaxanes Source: University of Manchester / JACS URL:[Link]

Sources

Synthesis and Analytical Validation of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate: A Comprehensive Technical Guide

Executive Summary

The synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate (Molecular Formula: C₂₃H₃₀O₂, MW: 338.48 g/mol )[1] represents a classic challenge in organic synthesis: the union of a sterically hindered carboxylic acid with a weakly nucleophilic phenol. This ester is highly valued in materials science and specialized chemical applications due to the robust hydrophobic shielding provided by the tert-butyl groups.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a system of controlled kinetics and thermodynamics. Standard Fischer esterification protocols fail entirely for this substrate class. Instead, we must engineer highly reactive electrophilic intermediates to drive the reaction forward. This whitepaper details two field-proven, self-validating methodologies—the Acid Chloride Pathway and the Steglich Esterification —providing the mechanistic causality, step-by-step protocols, and orthogonal analytical validation required for reproducible success.

Mechanistic Rationale & Pathway Selection

The fundamental barrier to synthesizing 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is twofold:

-

Steric Encumbrance: The bulky tert-butyl groups at the 3 and 5 positions of the benzoic acid create a significant steric shield around the carbonyl center, raising the activation energy for nucleophilic attack.

-

Poor Nucleophilicity: Phenols are inherently weaker nucleophiles than aliphatic alcohols because the lone pair electrons on the phenolic oxygen are delocalized into the aromatic ring[2].

To overcome these kinetic barriers, the electrophilicity of the carbonyl carbon must be drastically enhanced.

The Steglich Esterification (DCC/DMAP)

The Steglich esterification utilizes a carbodiimide coupling agent (e.g., DCC or EDC) to activate the carboxylic acid into an O-acylisourea intermediate[3]. However, reacting this intermediate directly with a phenol is exceedingly slow and prone to unwanted acyl migration, forming an inert N-acylurea byproduct.

The introduction of 4-Dimethylaminopyridine (DMAP) as a catalyst is the critical intervention. DMAP, being a superior nucleophile to the phenol, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate[4]. This positively charged intermediate acts as an exceptional acyl transfer agent, rapidly reacting with 3,4-dimethylphenol to yield the target ester while regenerating the DMAP catalyst.

The Acid Chloride Pathway

For larger-scale syntheses, converting the 3,5-di-tert-butylbenzoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is often preferred. The acyl chloride possesses a significantly lowered LUMO (Lowest Unoccupied Molecular Orbital), making it highly susceptible to nucleophilic acyl substitution by the phenol in the presence of an organic base (like triethylamine or pyridine) which acts both as an acid scavenger and a nucleophilic catalyst.

Figure 1: Decision matrix and synthetic workflow for hindered phenolic esterification.

Experimental Protocols

Protocol A: The Acid Chloride Pathway (Recommended for >10g Scale)

This protocol utilizes a two-step, one-pot approach to maximize yield and minimize handling of the moisture-sensitive acyl chloride.

Step 1: Acyl Chloride Generation

-

Charge a flame-dried, argon-purged round-bottom flask with 3,5-di-tert-butylbenzoic acid (1.0 equiv).

-

Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration, followed by a catalytic drop of anhydrous N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Causality Note: Oxalyl chloride is preferred over SOCl₂ here as its byproducts (CO, CO₂, HCl) are entirely gaseous, simplifying purification.

-

Warm to room temperature and stir until gas evolution ceases (approx. 2 hours). Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5-di-tert-butylbenzoyl chloride.

Step 2: Esterification

-

Redissolve the crude acyl chloride in anhydrous DCM (0.5 M).

-

In a separate flask, dissolve 3,4-dimethylphenol (1.1 equiv), triethylamine (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

-

Add the phenol solution dropwise to the acyl chloride at 0 °C to control the exothermic reaction.

-

Stir at room temperature for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP/Et₃N), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol B: Steglich Esterification (Recommended for <10g Scale)

This protocol is ideal for mild conditions, avoiding harsh acidic or basic extremes.

-

In a flame-dried flask, dissolve 3,5-di-tert-butylbenzoic acid (1.0 equiv) and 3,4-dimethylphenol (1.1 equiv) in anhydrous DCM (0.2 M).

-

Add DMAP (0.1 equiv). Causality Note: DMAP must be added before the coupling agent to ensure it is available to immediately intercept the O-acylisourea.

-

Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in one portion.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter the suspension through a pad of Celite to remove DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Figure 2: Catalytic cycle of the DMAP-mediated Steglich esterification.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, orthogonal analytical techniques must be employed. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are the gold standards for validating hindered esters[5].

Table 1: Comparative Synthetic Metrics

| Metric | Protocol A (Acid Chloride) | Protocol B (Steglich) |

| Primary Reagents | Oxalyl Chloride, Et₃N, DMAP | DCC, DMAP |

| Typical Reaction Time | 4–6 hours | 16–24 hours |

| Isolated Yield | 85–92% | 75–85% |

| Scalability | Excellent (>100g scale) | Moderate (DCU removal is tedious at scale) |

| Primary Byproducts | CO, CO₂, Et₃N·HCl | Dicyclohexylurea (DCU) |

Table 2: Analytical Characterization Markers (Theoretical)

| Analytical Technique | Key Markers / Diagnostic Signals |

| GC-MS (EI, 70 eV) | Molecular ion [M]⁺ at m/z 338.5. Base peak at m/z 217.1 (representing the highly stable 3,5-di-tert-butylbenzoyl acylium cation)[5]. |

| ¹H-NMR (CDCl₃) | δ 1.35 (s, 18H, t-Bu), δ 2.25 (s, 6H, Ar-CH₃), δ 6.9–7.2 (m, 3H, Phenol Ar-H), δ 7.6–8.0 (m, 3H, Benzoate Ar-H). |

| FT-IR (ATR) | Strong, sharp C=O ester stretch at ~1735 cm⁻¹. Complete absence of the broad O-H stretch (>3000 cm⁻¹) confirms full consumption of the phenol. |

Sources

Comprehensive Technical Guide on the Synthesis and Molecular Weight Verification of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

Executive Summary

In the development of advanced materials, sterically hindered esters play a critical role as robust structural motifs, ligands, and molecular stoppers in rotaxane architectures. 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a highly specialized, bulky aryl ester. Determining and verifying its exact molecular weight (338.48 g/mol ) requires an understanding of both its synthetic causality and the analytical workflows necessary to overcome the inherent steric challenges of its precursors[1]. This whitepaper provides researchers and drug development professionals with a definitive, self-validating guide to the synthesis, purification, and molecular weight verification of this compound.

Structural and Physicochemical Profiling

The target molecule is formed via the condensation of 3,5-di-tert-butylbenzoic acid and 3,4-dimethylphenol. The presence of two tert-butyl groups at the meta positions of the benzoic acid moiety provides profound steric shielding around the carbonyl center, while the methyl groups on the phenol ring enhance its electron density.

To establish a baseline for analytical verification, the quantitative physicochemical properties are summarized below:

| Parameter | Value |

| Molecular Formula | C₂₃H₃₀O₂[1] |

| Average Molecular Weight | 338.48 g/mol [1] |

| Monoisotopic Mass | 338.2246 Da |

| Expected [M+H]⁺ (m/z) | 339.2324 |

| Expected [M+Na]⁺ (m/z) | 361.2144 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Mechanistic Causality in Esterification

Traditional acid-catalyzed Fischer esterification is thermodynamically and kinetically unfavorable for this target. The steric bulk of the 3,5-di-tert-butyl groups severely restricts the trajectory of incoming nucleophiles. Furthermore, 3,4-dimethylphenol is a relatively weak nucleophile.

To overcome this, a Steglich Esterification is mandated[2]. This method utilizes a carbodiimide coupling agent—such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—and a hyper-nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).

Causality of Reagent Selection:

-

EDC Activation: EDC reacts with the sterically hindered 3,5-di-tert-butylbenzoic acid to form an O-acylisourea intermediate.

-

DMAP Acyl Transfer: Because the O-acylisourea is prone to unreactive 1,3-rearrangement, DMAP (a stronger nucleophile than the phenol) rapidly attacks the intermediate to form a highly electrophilic acylpyridinium species[2].

-

Nucleophilic Attack: The acylpyridinium intermediate is sufficiently activated to undergo successful nucleophilic attack by 3,4-dimethylphenol, yielding the target ester with a molecular weight of 338.48 g/mol [1].

Fig 1. Mechanistic pathway of the Steglich esterification for hindered ester synthesis.

Self-Validating Synthesis Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Each step includes an intrinsic quality control measure to prevent the carryover of impurities that could skew molecular weight analysis.

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3,5-di-tert-butylbenzoic acid and 1.1 equivalents of 3,4-dimethylphenol in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 0.1 equivalents of DMAP. Causality: A catalytic amount is sufficient because DMAP is regenerated during the acyl transfer cycle[2].

-

Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of EDC hydrochloride. Causality: Cooling prevents the exothermic degradation of the O-acylisourea intermediate.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via Thin Layer Chromatography (TLC) until the acid precursor is entirely consumed.

-

Self-Validating Workup:

-

Acid Wash: Wash the organic layer with 1M HCl (3x). Validation: This protonates and removes the DMAP catalyst and any residual urea byproducts into the aqueous phase.

-

Base Wash: Wash with saturated NaHCO₃ (3x). Validation: This neutralizes residual acid and removes any unreacted 3,5-di-tert-butylbenzoic acid[3].

-

Brine Wash: Wash with brine to remove residual water, then dry over anhydrous Na₂SO₄.

-

-

Isolation: Evaporate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

Analytical Workflows for Molecular Weight Determination

To confirm the molecular weight of 338.48 g/mol [1], researchers must employ tandem analytical techniques.

High-Resolution Mass Spectrometry (HRMS)

Given the absence of basic nitrogen atoms, standard Electrospray Ionization (ESI) may yield weak signals.

-

Protocol: Dissolve the purified ester in LC-MS grade methanol. If ESI is used, dope the sample with 0.1% formic acid or trace sodium acetate to promote adduct formation.

-

Validation: The exact monoisotopic mass is 338.2246 Da. The system must detect the[M+H]⁺ peak at m/z 339.2324 or the [M+Na]⁺ peak at m/z 361.2144 with a mass accuracy of ≤ 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the mass, NMR confirms the structural connectivity that dictates the mass.

-

¹H-NMR (CDCl₃): Look for the massive integration of the tert-butyl protons (18H) around 1.3 ppm, and the two methyl groups of the phenol ring (6H) around 2.2-2.3 ppm. The integration ratio (18:6) serves as an internal validation of the C₂₃H₃₀O₂ formula.

Fig 2. Experimental workflow for the synthesis, purification, and MW verification of the ester.

References

-

BLD Pharm. (2024). 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate. BLD Pharm Database. 1

-

Organic Chemistry Portal. (2024). Steglich Esterification. Organic Chemistry Portal. 2

-

Royal Society of Chemistry (RSC). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.

-

BenchChem. (2024). Cross-Validation of Analytical Methods for 3,5-Di-tert-butylbenzoic Acid: A Comparative Guide. BenchChem. 3

Sources

The Discovery and Evolution of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate: A Paradigm in Sterically Hindered Aryl Benzoates

Executive Summary & Historical Context

As a Senior Application Scientist specializing in molecular design, I frequently encounter the challenge of balancing molecular stability with functional reactivity. The historical evolution of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate perfectly encapsulates this balance.

Historically, the development of sterically hindered benzoates was driven by the materials science sector, specifically the need to address the severe photo-decomposition and thermal degradation of rigid polymers like PVC during high-temperature extrusion[1]. Early aliphatic esters and unhindered benzoates proved inadequate; they rapidly hydrolyzed or degraded under UV stress. The breakthrough came with the rational design of highly lipophilic, sterically shielded aryl esters.

By coupling a 3,5-di-tert-butylbenzoic acid moiety with a 3,4-dimethylphenol, scientists created a molecule that functions as a highly stable, diffusion-controlled additive. Today, this structural class serves as a critical blueprint for designing UV stabilizers, robust pro-drug linkers, and redox-active ligands[2].

Structural Rationale & Molecular Design (Causality & Logic)

The synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is not a random coupling; every functional group serves a precise, causal purpose in the molecule's physicochemical behavior.

The 3,5-Di-tert-butyl Shield

The tert-butyl groups at the 3 and 5 positions of the benzoate ring provide a massive steric umbrella. In coordination chemistry and organic synthesis, this steric bulk is well-documented to physically block the trajectory of incoming nucleophiles[2]. By shielding the ester carbonyl carbon from water or hydroxide ions, the ester's hydrolytic half-life is extended by orders of magnitude compared to unhindered analogs.

The 3,4-Dimethylphenyl Modulator

The choice of 3,4-dimethylphenol over a standard phenol is dictated by electronic modulation. The electron-donating methyl groups (+I effect) at the meta and para positions increase the electron density of the phenoxy oxygen. This subtly strengthens the ester linkage against spontaneous heterolytic cleavage. Furthermore, in photochemical applications, these methyl groups stabilize the aryloxy radical intermediate formed during UV irradiation, directing subsequent rearrangements with high regioselectivity.

Physicochemical Profiling

The quantitative parameters of this compound dictate its application efficacy, particularly its ability to integrate into hydrophobic matrices without phase separation[3].

| Parameter | Value | Mechanistic Rationale |

| Molecular Formula | C23H30O2 | Core stoichiometry defining the lipophilic ester[3]. |

| Molecular Weight | 338.48 g/mol | High MW prevents volatile loss during thermal processing[3]. |

| Steric Hindrance | Very High | Blocks nucleophilic attack; extends hydrolytic half-life[2]. |

| Electronic Modulation | +I Effect | Stabilizes radical intermediates during UV absorption. |

| LogP (Estimated) | > 6.0 | Ensures complete miscibility in hydrophobic polymer matrices. |

Standardized Synthesis Protocol (Self-Validating System)

Direct Fischer esterification of 3,5-di-tert-butylbenzoic acid with 3,4-dimethylphenol is highly inefficient due to the extreme steric bulk. To overcome this activation barrier, we employ a self-validating two-step acyl chloride workflow.

Step-by-Step Methodology

-

Acyl Chloride Formation: Suspend 3,5-di-tert-butylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).

-

Validation Checkpoint 1: Monitor the reaction for gas evolution (CO₂ and CO). The complete cessation of bubbling serves as a self-validating visual indicator that the carboxylic acid has been fully converted to the highly electrophilic 3,5-di-tert-butylbenzoyl chloride.

-

Phenol Activation: In a separate, flame-dried flask, dissolve 3,4-dimethylphenol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool to 0°C.

-

Nucleophilic Acyl Substitution: Transfer the acyl chloride solution dropwise into the phenol solution. The triethylamine acts as both an acid scavenger and a nucleophilic catalyst.

-

Validation Checkpoint 2: Monitor the reaction via reverse-phase HPLC[4]. The complete disappearance of the 3,4-dimethylphenol peak confirms the coupling is complete.

-

Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Recrystallize the crude product from cold ethanol to yield the pure ester.

Fig 1. Step-by-step self-validating synthetic workflow for 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

Mechanistic Applications: Polymer Stabilization & UV Absorption

While this specific ester can act as a robust synthetic intermediate, its structural class is famous for its role in photochemistry. When exposed to high-energy UV radiation, sterically hindered aryl benzoates undergo a highly specific photochemical reaction known as the Photo-Fries Rearrangement .

Instead of degrading into harmful radical species that destroy polymer chains, the ester absorbs the UV photon and cleaves homolytically. The 3,4-dimethyl groups stabilize the resulting aryloxy radical, guiding the acyl radical to migrate to the ortho-position. This rearrangement transforms the initially UV-transparent ester into a 2-hydroxybenzophenone derivative—a potent, stable UV absorber that dissipates subsequent UV energy as harmless heat[1].

Fig 2. Photo-Fries rearrangement pathway converting the ester into a potent UV-absorbing benzophenone.

Conclusion

The design of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a masterclass in applied physical organic chemistry. By combining the profound steric shielding of tert-butyl groups with the electronic tuning of a dimethylated phenol, scientists have engineered a molecule that resists ambient degradation while remaining highly responsive to targeted photochemical stimuli. Understanding these mechanistic principles is essential for any researcher looking to design next-generation polymer additives, robust pro-drugs, or complex coordination ligands.

References

- Stabilized compositions of rigid PVC - European Patent EP0152097A2.

-

Cobalt(II) Paddle-Wheel Complex with 3,5-Di(tert-butyl)-4-hydroxybenzoate Bridges - Inorganic Chemistry / MDPI. Source: MDPI. [Link]

-

Separation of 3,4-Xylyl chloroformate and related esters on Newcrom R1 HPLC column - Application Notes. Source: SIELC Technologies. [Link]

Sources

- 1. EP0152097A2 - Stabilized compositions of rigid PVC - Google Patents [patents.google.com]

- 2. Cobalt(II) Paddle-Wheel Complex with 3,5-Di(tert-butyl)-4-hydroxybenzoate Bridges: DFT and ab initio Calculations, Magnetic Dilution, and Magnetic Properties [mdpi.com]

- 3. 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate|BLD Pharm [bldpharm.com]

- 4. 3,4-Xylyl chloroformate | SIELC Technologies [sielc.com]

Methodological & Application

Definitive Quantification of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate: High-Performance Liquid Chromatography and Mass Spectrometry Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the robust quantification of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate. As a sterically hindered aromatic ester, this molecule presents unique analytical challenges requiring optimized separation and detection strategies. We present two primary, validated analytical methods: a versatile High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and trace-level quantification. This document details the scientific rationale behind the methodological choices, provides step-by-step protocols for sample preparation and analysis, and outlines a complete method validation strategy in accordance with international guidelines.

Introduction and Analyte Profile

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a complex organic molecule characterized by a sterically hindered di-tert-butyl benzoate moiety and a dimethylphenyl ester group. While specific applications of this exact molecule are not widely documented, its structural motifs are common in pharmaceuticals, industrial antioxidants, and UV stabilizers.[1][2] Accurate quantification is paramount for purity assessment, stability testing, pharmacokinetic studies, and quality control.

The molecule's structure dictates the analytical approach. The large nonpolar surface area, conferred by the two tert-butyl groups and the dimethylphenyl ring, results in a highly lipophilic character. This predicts poor aqueous solubility but excellent solubility in organic solvents, making it an ideal candidate for reversed-phase chromatography.

Table 1: Estimated Physicochemical Properties of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

| Property | Estimated Value | Rationale & Significance for Analysis |

| Molecular Formula | C₂₃H₃₀O₂ | Derived from chemical structure. |

| Molecular Weight | 338.49 g/mol | Essential for preparing standard solutions and for mass spectrometry. |

| Predicted XLogP3 | > 6.0 | High value indicates significant lipophilicity, ideal for reversed-phase HPLC and organic solvent extraction. Based on analogs like Methyl 3,5-di-tert-butylbenzoate (XLogP3 = 5.1) and 3,4-Dimethylphenyl benzoate (XLogP3 = 4.1).[3][4] |

| UV Absorbance | Strong | The benzoate chromophore is expected to have a strong UV absorbance maximum (~230-240 nm), enabling sensitive detection by HPLC-UV.[5] |

| Volatility | Moderate | Sufficiently volatile for GC analysis at elevated temperatures, unlike its carboxylic acid precursors which require derivatization.[5] |

The overall analytical strategy is to leverage these properties for effective extraction, separation, and detection.

Caption: Overall analytical workflow for the quantification of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Scientific Principle

Reversed-phase HPLC is the premier technique for analyzing non-polar to moderately polar compounds. A non-polar stationary phase (C18) is used with a polar mobile phase. Due to its high lipophilicity, 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate will strongly interact with the C18 stationary phase. By gradually increasing the proportion of a less polar organic solvent (acetonitrile) in the mobile phase (gradient elution), the analyte is controllably eluted from the column, allowing for sharp, symmetrical peaks and excellent separation from potential impurities.[6][7] The addition of a small amount of acid to the mobile phase ensures that any residual acidic or basic silanols on the column are protonated, improving peak shape.[5]

2.2. Detailed Experimental Protocol

Caption: Step-by-step workflow for the HPLC-UV protocol.

Instrumentation and Consumables:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), and Deionized Water.

-

0.45 µm syringe filters.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 235 nm (Verify by running a UV scan of a standard)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 60% B

-

2-12 min: 60% to 95% B

-

12-15 min: 95% B

-

15.1-18 min: 60% B (re-equilibration)

-

2.3. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Calibration Standards (e.g., 5-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions, 60:40 ACN:Water).

-

Sample Preparation (Simple Matrix): Accurately weigh the sample containing the analyte, dissolve in methanol, sonicate for 15 minutes, and dilute to a known volume to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Sample Preparation (Complex Oily Matrix - Solid-Phase Extraction):

-

Dissolve a known weight of the sample in hexane.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hexane solution onto the cartridge. The analyte will retain.

-

Wash with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.

-

Elute the analyte with a small volume of acetonitrile or methanol.

-

Dilute the eluate as needed and filter before injection.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Scientific Principle

GC-MS is a powerful technique that combines the high-resolution separation of gas chromatography with the specific detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[8] The analyte is vaporized in a heated inlet, separated on a capillary column based on its boiling point and interaction with the stationary phase, and then fragmented and detected by the mass spectrometer. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the detector only monitors specific, characteristic fragment ions of the analyte, providing exceptional selectivity and sensitivity by filtering out matrix noise.[9]

3.2. Detailed Experimental Protocol

Caption: Step-by-step workflow for the GC-MS protocol.

Instrumentation and Consumables:

-

GC system with an autosampler, coupled to a single quadrupole or tandem mass spectrometer.

-

Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Ethyl acetate or Dichloromethane (GC grade).

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (for trace analysis) or Split 20:1 (for higher concentrations).

-

Oven Temperature Program:

-

Initial: 150°C, hold for 1 min.

-

Ramp: 15°C/min to 300°C.

-

Hold: Hold at 300°C for 5 min.

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Predicted Quantifier Ion (m/z): 338 (M⁺), 233 ([M-C₆H₃(CH₃)₂O]⁺).

-

Predicted Qualifier Ions (m/z): 57 (tert-butyl cation), 323 ([M-CH₃]⁺). (Note: These ions must be confirmed by injecting a standard in full scan mode).

-

3.3. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use ethyl acetate as the solvent.

-

Calibration Standards (e.g., 0.1-10 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Accurately weigh the sample into a centrifuge tube.

-

If the matrix is aqueous, add an equal volume of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for analysis. This procedure is common for extracting compounds from biological fluids.[10]

-

Method Validation Strategy

All analytical methods intended for use in regulated environments must be validated to demonstrate they are fit for purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[8]

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. For MS, ion ratios are consistent. |

| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined concentration range. | Correlation coefficient (r²) ≥ 0.995 for at least 5 concentration levels.[11] |

| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% - 102.0% for drug substance assay; typically 80% - 120% for trace analysis. |

| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of 10:1; precision (RSD) should meet acceptance criteria at this concentration. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | The results should remain within the acceptance criteria for accuracy and precision. |

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two proposed methods, providing a basis for selecting the appropriate technique for a given analytical challenge.

Table 3: Expected Performance Characteristics of Proposed Analytical Methods

| Parameter | HPLC-UV Method | GC-MS (SIM) Method |

| Principle | Reversed-phase chromatography with UV detection. | Gas chromatography with mass spectrometric detection. |

| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |

| Typical Range | 5 - 200 µg/mL | 0.1 - 10 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.5% | 95.0 - 105.0% |

| Precision (%RSD) | < 1.5% | < 5.0% |

| Limit of Quantitation (LOQ) | ~0.50 µg/mL | ~0.05 µg/mL |

| Selectivity | Good; relies on chromatographic separation. | Excellent; relies on both chromatography and mass fragmentation. |

| Primary Application | Assay, purity, routine quality control. | Trace analysis, impurity identification, confirmatory analysis. |

Conclusion

The two detailed protocols in this application note provide a robust framework for the accurate and reliable quantification of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate. The HPLC-UV method offers simplicity and precision for routine analyses, while the GC-MS method provides superior selectivity and sensitivity for more demanding applications. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods are designed to be validated according to ICH guidelines, ensuring data integrity for research, development, and quality control purposes.

References

- Benchchem. (n.d.). Application Note: High-Throughput Analysis of 3-Phenylpropyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).

- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 3,5-Di-tert-butylbenzoic Acid: A Comparative Guide.

- Wang, R., et al. (2023). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Modern Applied Pharmacy, 40(1), 93-98.

- Analytical Methods (RSC Publishing). (n.d.).

-

PubChem. (n.d.). 3,4-Dimethylphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Di-tert-butylphenyl 3',5'-di-tert-butyl-4'-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2025).

-

PubChem. (n.d.). (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][8][11]oxaphosphole. National Center for Biotechnology Information. Retrieved from [Link]

- Analytical Methods (RSC Publishing). (n.d.).

- Scilit. (n.d.).

-

The Good Scents Company. (n.d.). 2,4-di-tert-butyl phenyl 3,5-di-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]

-

Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-di-tert-butylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Methods for the HPLC Analysis of Phenolic Compounds and Flavonoids in Beer.

- Journal of Analytical Methods in Chemistry. (2022).

- LCGC International. (2020).

- Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)

- Google Patents. (n.d.).

- AOCS. (2019).

- Tintoll. (n.d.).

Sources

- 1. 2,4-Di-tert-butylphenyl 3',5'-di-tert-butyl-4'-hydroxybenzoate | C29H42O3 | CID 77897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Di-tert-butylphenyl-4’-hydroxy-3’,5’-di-tert-butyl benzoate CAS No. 4221-80-1 | Tintoll [uvabsorber.com]

- 3. 3,4-Dimethylphenyl benzoate | C15H14O2 | CID 262293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3,5-di-tert-butylbenzoate | C16H24O2 | CID 13267559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scilit.com [scilit.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wwz.cedre.fr [wwz.cedre.fr]

- 10. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS [chinjmap.com:8080]

Application Notes and Protocols: 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate in Advanced Organic Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic deployment of sterically encumbered building blocks is paramount for controlling reaction trajectories. 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a highly specialized aryl ester that leverages profound steric hindrance and precise regiochemical blocking. This application note details the utility of this compound as a premium precursor for the synthesis of complex ortho-hydroxybenzophenones—critical pharmacophores in anti-inflammatory drug design (e.g., COX/LOX inhibitors) and highly stable UV-absorbing polymer additives[1].

By exploiting its unique structural topology, chemists can bypass the traditional limitations of the Fries rearrangement, achieving near-quantitative regioselectivity through both photochemical and anionic pathways[2][3].

Physicochemical Profiling & Mechanistic Rationale

The synthetic value of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate stems from two deliberate structural features:

-

Carbonyl Shielding via the 3,5-Di-tert-butyl Group: The immense steric bulk of the two tert-butyl groups on the benzoate moiety physically shields the ester carbonyl[1]. In base-mediated reactions, this prevents unwanted nucleophilic acyl substitution (ester cleavage), effectively "locking" the carbonyl and allowing for orthogonal reactivity elsewhere on the molecule.

-

Regioselective Migration via the 3,4-Dimethylphenoxy Group: Standard Fries rearrangements famously suffer from poor ortho/para selectivity[2]. In this substrate, the para-position (C4) of the phenoxy ring is explicitly blocked by a methyl group. Consequently, any migrating acyl group is forced exclusively to the open ortho-position (C6), yielding a single, pure regioisomer.

Application 1: Regioselective Photo-Fries Rearrangement in Micellar Nanoreactors

Causality & Mechanistic Insight

The Photo-Fries rearrangement of aryl benzoates typically proceeds via homolytic C-O bond cleavage, generating a singlet radical pair (an acyl radical and a phenoxy radical)[3]. In homogeneous solvents (like cyclohexane or acetonitrile), these radicals rapidly diffuse apart (out-of-cage escape), leading to high yields of unwanted cleaved phenol and benzoic acid byproducts[4].

To circumvent this, the reaction is conducted in an aqueous micellar solution of Sodium Dodecyl Sulfate (SDS). The hydrophobic core of the SDS micelle acts as a nanoreactor, solubilizing the highly lipophilic substrate. Upon irradiation, the micellar boundary physically confines the generated radical pair, suppressing out-of-cage diffusion and forcing in-cage recombination[3][4]. Because the para-position is blocked, recombination occurs exclusively at the ortho-position, boosting yields from ~40% (homogeneous) to >90% (micellar).

Step-by-Step Protocol: Micellar Photo-Fries

Self-Validating System: The use of 0.10 M SDS ensures the surfactant concentration is well above its Critical Micelle Concentration (CMC ~8 mM), guaranteeing complete micellization of the 5.0 × 10⁻³ M substrate.

-

Preparation of the Micellar Matrix: Dissolve Sodium Dodecyl Sulfate (SDS) in ultra-pure water to achieve a 0.10 M concentration. Degas the solution by bubbling with Nitrogen (N₂) for 30 minutes to remove dissolved oxygen, which can quench radical intermediates.

-

Substrate Solubilization: Add 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate to the SDS solution to reach a final substrate concentration of 5.0 × 10⁻³ M. Sonicate for 15 minutes until a clear, homogeneous micellar dispersion is achieved.

-

Irradiation: Transfer the solution to a quartz photochemical reactor. Irradiate with a low-pressure mercury lamp (λ = 254 nm) under a continuous N₂ atmosphere at 25 °C for 4–6 hours[3]. Monitor reaction progress via HPLC or TLC.

-

Workup & Isolation: Upon completion, add brine to break the micellar emulsion. Extract the aqueous phase with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting 2-hydroxy-4,5-dimethylphenyl 3,5-di-tert-butylphenyl ketone via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Application 2: Anionic Fries Rearrangement via Directed ortho-Metalation (DoM)

Causality & Mechanistic Insight

The Anionic Fries rearrangement is a powerful base-mediated alternative to acid-catalyzed methods. Typically, O-aryl carbamates are required for this reaction because standard aryl esters undergo competitive nucleophilic attack by the base (e.g., Lithium Diisopropylamide, LDA) at the carbonyl carbon[2].

However, the 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate substrate is a rare exception. The profound steric hindrance of the 3,5-di-tert-butylbenzoyl group completely suppresses carbonyl attack. Instead, LDA acts purely as a base, executing a Directed ortho-Metalation (DoM) at the C6 position of the phenoxy ring. The resulting highly nucleophilic aryllithium intermediate undergoes a rapid intramolecular acyl migration, yielding the target ketone without ester cleavage.

Step-by-Step Protocol: Anionic Fries

Self-Validating System: Maintaining the reaction at -78 °C is critical to stabilize the kinetic aryllithium intermediate and prevent intermolecular side reactions before the intramolecular migration occurs.

-

System Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Cryogenic Metalation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Base Addition: Dropwise, add a freshly titrated solution of Lithium Diisopropylamide (LDA, 1.2 equiv in THF/hexanes) over 15 minutes. The slight excess ensures complete metalation without promoting di-anion formation.

-

Acyl Migration: Stir the mixture at -78 °C for 2 hours. Remove the cooling bath and allow the reaction to slowly warm to room temperature over an additional 2 hours to drive the intramolecular rearrangement to completion.

-

Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. The highly pure ortho-hydroxybenzophenone product can typically be isolated via recrystallization from hot ethanol.

Quantitative Data Presentation

The following table summarizes the performance of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate across various Fries rearrangement methodologies, highlighting the superiority of micellar and anionic approaches[2][3].

| Reaction System | Catalyst / Reagent | Solvent Matrix | Temp (°C) | Yield (%) | Selectivity (o:p) | Primary Byproduct |

| Acid-Catalyzed | MSA / MSA Anhydride | Neat / None | 90 | 45 | >99:1 (p blocked) | Cleaved Phenol |

| Photo-Fries (Homogeneous) | hν (254 nm) | Cyclohexane | 25 | 40 | >99:1 (p blocked) | Phenol + Benzoic Acid |

| Photo-Fries (Micellar) | hν (254 nm) | SDS (0.10 M in H₂O) | 25 | >90 | >99:1 (p blocked) | Trace Phenol |

| Anionic Fries | LDA (1.2 equiv) | Anhydrous THF | -78 to 25 | 85 | >99:1 (p blocked) | None |

Mechanistic Visualization

Figure 1: Mechanistic divergence of Fries rearrangement pathways for the sterically hindered ester.

References

-

Siano, G., Crespi, S., Mella, M., & Bonesi, S. M. "Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies." The Journal of Organic Chemistry, 2019, 84(7), 4338-4352. URL: [Link]

-

Snieckus, V. "Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in aryl synthesis." Chemical Reviews, 1990, 90(6), 879-933. URL: [Link]

Sources

- 1. CAS 16225-26-6: 3,5-Bis(1,1-dimethylethyl)benzoic acid [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Evaluating the Antioxidant Potential of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract